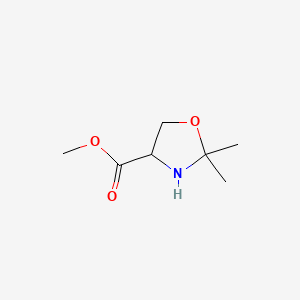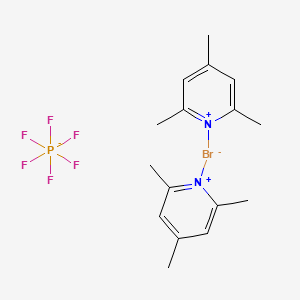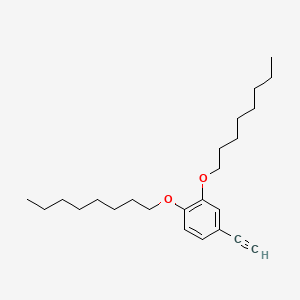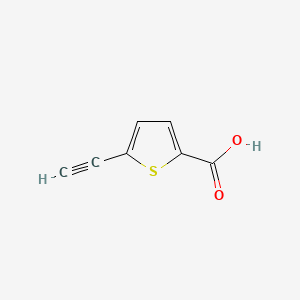
5-Ethynylthiophene-2-carboxylic acid
Overview
Description
5-Ethynylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C7H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of scientific research due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiophene-2-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 2-bromothiophene.
Sonogashira Coupling: The 2-bromothiophene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane to form 5-ethynylthiophene.
Hydrolysis: The ethynyl group is deprotected by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with different functional groups.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Ethynylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It is particularly valuable in the development of organic electronic materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Ethynylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. In dye-sensitized solar cells, for example, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process is facilitated by its conjugated structure, which allows efficient electron delocalization .
Comparison with Similar Compounds
- 5-Methylthiophene-2-carboxylic acid
- 5-Bromothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
Uniqueness: 5-Ethynylthiophene-2-carboxylic acid is unique due to its ethynyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer, such as in organic electronics and dye-sensitized solar cells .
Properties
IUPAC Name |
5-ethynylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSPXPVZWMEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665685 | |
| Record name | 5-Ethynylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-58-3 | |
| Record name | 5-Ethynylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does 5-ethynylthiophene-2-carboxylic acid improve the efficiency of porphyrin-based DSSCs?
A: this compound acts as a rigid π-linker and anchoring group when incorporated into porphyrin dyes for DSSCs [, ]. This structural feature offers several benefits:
- Reduced Aggregation: The bulky nature of the molecule helps suppress aggregation of porphyrin molecules, a common issue that hinders efficiency in DSSCs [].
- Enhanced Light Absorption: The extended conjugation through the ethynyl and thiophene units allows for broader light absorption, including the near-infrared region, improving light harvesting capabilities [].
- Efficient Electron Transfer: The carboxylic acid group acts as an anchor, allowing for strong binding to the semiconductor surface (typically TiO2) and facilitating efficient electron injection from the excited dye molecule into the semiconductor [].
Q2: What are the advantages of using this compound over other anchoring groups like cyanoacetic acid?
A: While cyanoacetic acid can also extend the absorption spectrum into the near-infrared region, studies have shown that it leads to faster charge recombination rates at the dye-semiconductor interface []. This recombination process, where electrons return to the dye instead of contributing to the current, reduces the overall device performance. this compound, with its rigid structure, helps minimize this recombination, leading to higher power conversion efficiencies [].
Q3: Beyond DSSCs, are there other applications of this compound in materials science?
A: Yes, this compound has shown promise in building metal-metal quadruple bond complexes []. These complexes exhibit interesting photophysical properties and can act as synthons for further derivatization, potentially leading to novel materials with applications in areas like molecular electronics or catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)

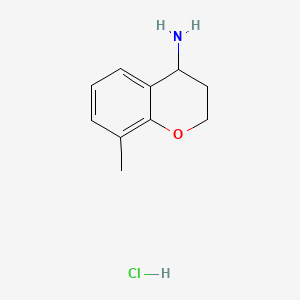
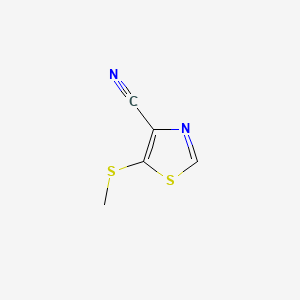
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B575956.png)

